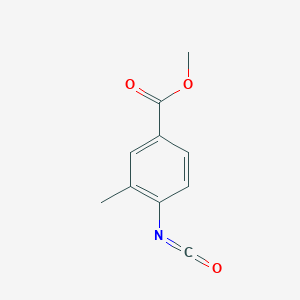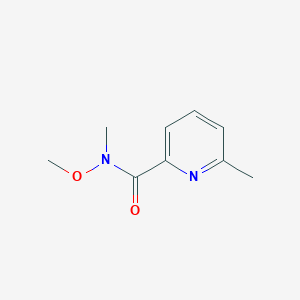
5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22ClFN2O4S and its molecular weight is 440.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
This compound is structurally related to piperidine derivatives studied for their adsorption and corrosion inhibition properties on iron, offering insights into their global reactivity parameters and adsorption behaviors on metal surfaces. These studies, conducted through quantum chemical calculations and molecular dynamics simulations, highlight the compound's potential in corrosion inhibition, which is essential for protecting materials in various industrial applications (Kaya et al., 2016).
Structural Characterization and Anticancer Activity
Derivatives structurally related to this compound have been characterized for their potential anticancer effects. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have shown promising in vitro anti-HIV and antifungal activities, suggesting a pathway for developing new therapeutic agents (Zareef et al., 2007).
Cognitive Enhancement Properties
Compounds closely related to "5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide" have been evaluated for their cognitive enhancement properties. For example, SB-399885, a selective 5-HT6 receptor antagonist, has shown to reverse age-dependent deficits in water maze spatial learning in aged rats and improve cognitive functions, suggesting potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
Synthesis and Structural Characterization
The synthesis and structural characterization of related sulfonamide compounds have led to the development of molecules with significant therapeutic potential. These studies provide a foundation for the synthesis of "this compound" and its analogs, focusing on their potential application in various biomedical fields, including as antagonists for therapeutic targets like the 5-HT6 receptor (Al-Hourani et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound may interact with various receptors or enzymes in the body, similar to other bioactive aromatic compounds
Mode of Action
It is known that many bioactive aromatic compounds bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets . The specific pathways affected by the compound and their downstream effects are currently unknown and require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential for the compound to interact with multiple targets, it may have diverse biological activities
Eigenschaften
IUPAC Name |
5-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-18-7-6-15(21)12-19(18)29(26,27)23-13-14-8-10-24(11-9-14)20(25)16-4-2-3-5-17(16)22/h2-7,12,14,23H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVZGXJFDGIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)
![4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2953132.png)

![2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2953135.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)
![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)
